molecular formula C17H22N4O4 B2746498 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone CAS No. 2198500-79-5

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

Cat. No. B2746498
CAS RN: 2198500-79-5
M. Wt: 346.387
InChI Key: REWFONQAVDGELK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a piperidine ring, and a trimethoxyphenyl group. The 1,2,3-triazole ring is a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The trimethoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with three methoxy groups (-OCH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The 1,2,3-triazole and piperidine rings are likely to adopt a planar and chair conformation respectively due to the nature of their bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles . The piperidine ring can act as a base or nucleophile in reactions due to the presence of a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole ring and methoxy groups could increase its solubility in polar solvents .

Scientific Research Applications

Research Applications of Chemical Compounds

Chemical Analysis and Identification Compounds similar to "(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone" are often subjects of analytical chemistry studies for identification and quantitation in various matrices. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used for analyzing these chemicals in biological fluids, environmental samples, or products. This type of research is critical for understanding the distribution, metabolism, and potential exposure risks of new chemical entities (Imbenotte et al., 2003).

Environmental Health and Exposure Assessment Research on environmental phenols and benzophenones, which share functional groups or chemical properties with the compound , assesses human exposure to these chemicals through consumer products. Studies involving the measurement of these compounds in human urine provide insights into exposure levels and potential health implications. Such research informs regulatory decisions and public health recommendations on the use of these chemicals in consumer products (Heffernan et al., 2015).

Pharmacokinetics and Drug Metabolism Understanding the metabolism and disposition of chemical compounds in humans is a significant area of research. Studies in this domain focus on how compounds are absorbed, metabolized, and excreted in humans, providing essential information for drug development and safety assessment. For instance, research on compounds like SB-649868, an orexin receptor antagonist, reveals complex metabolic pathways and the role of specific metabolites, informing the design and optimization of new therapeutic agents (Renzulli et al., 2011).

Toxicology and Safety Studies Toxicological assessments of new chemicals, including potential intoxication cases, are crucial for understanding the safety profile of compounds. Identifying toxicological markers and investigating cases of acute poisoning by analyzing postmortem samples can provide valuable insights into the effects of novel psychoactive substances or industrial chemicals on human health. These studies help in developing treatment strategies and preventive measures for chemical exposures (Saito et al., 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds containing a 1,2,3-triazole ring have been found to exhibit a wide range of biological activities .

Future Directions

The future research directions could involve exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

[4-(triazol-2-yl)piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-23-14-5-4-13(15(24-2)16(14)25-3)17(22)20-10-6-12(7-11-20)21-18-8-9-19-21/h4-5,8-9,12H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWFONQAVDGELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

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